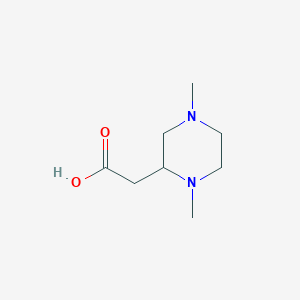
(1,4-Dimethylpiperazin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dimethylpiperazin-2-YL)acetic acid is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Physical Properties
- Synthesis and Acute Toxicity : A study explored the synthesis and physical and chemical properties of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, including derivatives with structural similarities to (1,4-Dimethylpiperazin-2-YL)acetic acid. These compounds exhibited low toxicity and were found to be practically non-toxic and low-toxic in acute toxicity studies (Salionov, 2015).
Synthesis and Reaction Studies
- Betaines and Acetic Acid Derivatives : Research on the influence of substituents in betaines derived from acetic acids, such as this compound, indicates their potential in forming di-acyl-N-ylides, used in various synthetic applications (Ziegler & Wittmann, 1985).
Biological Applications
Antibacterial and Cytotoxic Activity : Compounds structurally related to this compound have been investigated for their antibacterial activity against various pathogens and cytotoxicity against human cell lines, indicating potential therapeutic applications (Aggarwal et al., 2014).
Antitumor Activity : A compound related to this compound, namely 5,6-dimethylxanthenone-4-acetic acid, has shown significant antitumor activity in specific mouse models, highlighting its potential in cancer treatment (Zhao et al., 2002).
Crystallography and Complex Formation
Copper(II) Acetate Complexes : Studies have been conducted on copper(II) acetate complexes with diheterocyclic bases similar to this compound, providing insights into their crystal structures and potential applications in coordination chemistry (Manhas, Kaur, & Dhindsa, 1992).
Complex with p-Hydroxybenzoic Acid : The complex formation of derivatives of this compound with p-hydroxybenzoic acid has been studied, revealing significant insights into molecular interactions and stability (Dega-Szafran, Katrusiak, & Szafran, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQHWWFKGJYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389832 |
Source


|
| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462068-51-5 |
Source


|
| Record name | 1,4-Dimethyl-2-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Dimethylpiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





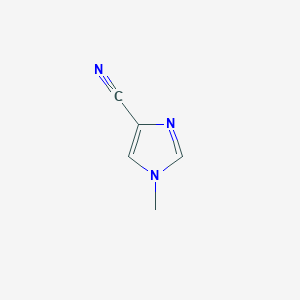
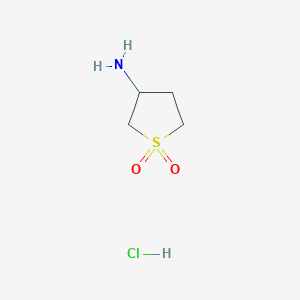
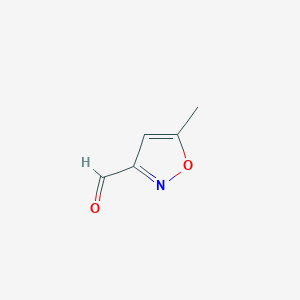

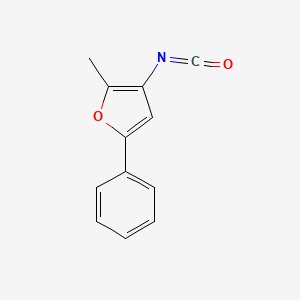



![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
